molecular formula C16H22F2N4O2 B15120013 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine

Cat. No.: B15120013
M. Wt: 340.37 g/mol
InChI Key: DCJNBDMCTVYPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with a carbonylating agent to introduce the carbonyl group. This intermediate is subsequently reacted with a pyrimidine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated pyrimidine derivative, while reduction of the carbonyl group would produce a hydroxylated piperidine derivative.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine-1-sulfonyl chloride: Another fluorinated piperidine derivative with different functional groups.

    2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline: A quinoline derivative with a similar piperidine moiety.

    2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide: A related compound with an acetamide group.

Uniqueness

What sets 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine apart is its unique combination of a methoxypyrimidine ring and a difluoropiperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22F2N4O2

Molecular Weight

340.37 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C16H22F2N4O2/c1-24-13-10-19-15(20-11-13)22-6-2-12(3-7-22)14(23)21-8-4-16(17,18)5-9-21/h10-12H,2-9H2,1H3

InChI Key

DCJNBDMCTVYPCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.